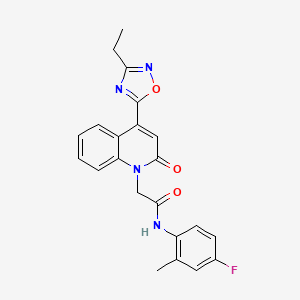
4-(Perfluoroethyl)benzaldehyde
Overview
Description
4-(Perfluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a perfluoroethyl group and an aldehyde group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the perfluoroethyl group. These properties make it a valuable intermediate in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It is structurally similar to benzaldehyde, which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . It is plausible that 4-(Perfluoroethyl)benzaldehyde may interact with its targets in a similar manner, causing changes in the cellular environment.
Biochemical Pathways
For instance, it is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the synthesis of benzaldehyde from L-phenylalanine using four enzymes
Pharmacokinetics
Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine
Result of Action
Benzaldehyde, a structurally similar compound, is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages
Action Environment
Benzaldehyde, a structurally similar compound, has been shown to elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that the action of this compound may also be influenced by factors such as the hydrophilicity of the surrounding environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde undergoes fluorination to introduce the perfluoroethyl group. This reaction is often carried out under controlled conditions to ensure the selective substitution of the halogen with the perfluoroethyl group.
Industrial Production Methods
Industrial production of 4-(Perfluoroethyl)benzaldehyde may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Perfluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The perfluoroethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-(Perfluoroethyl)benzoic acid
Reduction: 4-(Perfluoroethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Perfluoroethyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of fluorinated compounds’ effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-Fluorobenzaldehyde
- 4-Chlorobenzaldehyde
Comparison
4-(Perfluoroethyl)benzaldehyde is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic and steric effects compared to other similar compounds. This makes it more resistant to metabolic degradation and enhances its stability under various conditions. The perfluoroethyl group also influences the compound’s reactivity, making it a valuable intermediate in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOUAVIYNXFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
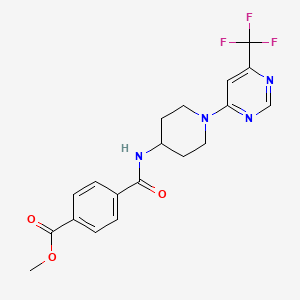
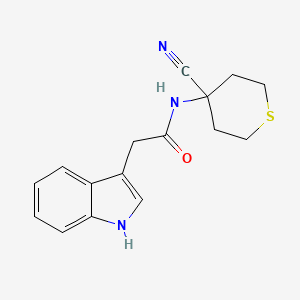
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide](/img/structure/B2791791.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2791793.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2791794.png)
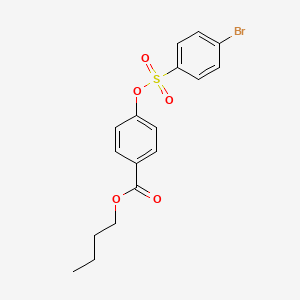

![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)
![3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)
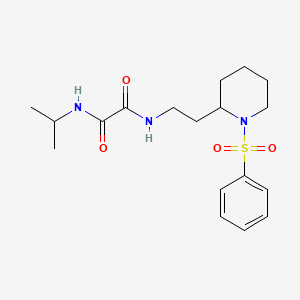
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)
